molecular formula C10H11Cl2NO2 B12109560 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid

Cat. No.: B12109560
M. Wt: 248.10 g/mol
InChI Key: DLIDNAYYJTXVSF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid is an organic compound with a molecular formula of C10H11Cl2NO2 It is characterized by the presence of a dichlorophenyl group, an ethylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.

    Formation of Intermediate: The 3,5-dichlorobenzaldehyde reacts with ethylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine is subsequently carboxylated to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid
  • 2-(3,5-Dichlorophenyl)-2-(propylamino)acetic acid
  • 2-(3,5-Dichlorophenyl)-2-(butylamino)acetic acid

Uniqueness

2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid is unique due to its specific ethylamino group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9,13H,2H2,1H3,(H,14,15)

InChI Key

DLIDNAYYJTXVSF-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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